Cas no 2229013-75-4 (3-amino-3-2-(dimethylamino)-1,3-thiazol-5-ylcyclobutan-1-ol)
3-amino-3-2-(dimethylamino)-1,3-thiazol-5-ylcyclobutan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-amino-3-2-(dimethylamino)-1,3-thiazol-5-ylcyclobutan-1-ol
- 2229013-75-4
- 3-amino-3-[2-(dimethylamino)-1,3-thiazol-5-yl]cyclobutan-1-ol
- EN300-1754800
-
- Inchi: 1S/C9H15N3OS/c1-12(2)8-11-5-7(14-8)9(10)3-6(13)4-9/h5-6,13H,3-4,10H2,1-2H3
- InChI Key: SOYDJZFBGCDMIR-UHFFFAOYSA-N
- SMILES: S1C(N(C)C)=NC=C1C1(CC(C1)O)N
Computed Properties
- Exact Mass: 213.09358328g/mol
- Monoisotopic Mass: 213.09358328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 218
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 90.6Ų
3-amino-3-2-(dimethylamino)-1,3-thiazol-5-ylcyclobutan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1754800-0.05g |
3-amino-3-[2-(dimethylamino)-1,3-thiazol-5-yl]cyclobutan-1-ol |
2229013-75-4 | 0.05g |
$1428.0 | 2023-09-20 | ||
| Enamine | EN300-1754800-0.1g |
3-amino-3-[2-(dimethylamino)-1,3-thiazol-5-yl]cyclobutan-1-ol |
2229013-75-4 | 0.1g |
$1496.0 | 2023-09-20 | ||
| Enamine | EN300-1754800-0.25g |
3-amino-3-[2-(dimethylamino)-1,3-thiazol-5-yl]cyclobutan-1-ol |
2229013-75-4 | 0.25g |
$1564.0 | 2023-09-20 | ||
| Enamine | EN300-1754800-0.5g |
3-amino-3-[2-(dimethylamino)-1,3-thiazol-5-yl]cyclobutan-1-ol |
2229013-75-4 | 0.5g |
$1632.0 | 2023-09-20 | ||
| Enamine | EN300-1754800-1.0g |
3-amino-3-[2-(dimethylamino)-1,3-thiazol-5-yl]cyclobutan-1-ol |
2229013-75-4 | 1g |
$1701.0 | 2023-06-03 | ||
| Enamine | EN300-1754800-2.5g |
3-amino-3-[2-(dimethylamino)-1,3-thiazol-5-yl]cyclobutan-1-ol |
2229013-75-4 | 2.5g |
$3332.0 | 2023-09-20 | ||
| Enamine | EN300-1754800-5.0g |
3-amino-3-[2-(dimethylamino)-1,3-thiazol-5-yl]cyclobutan-1-ol |
2229013-75-4 | 5g |
$4930.0 | 2023-06-03 | ||
| Enamine | EN300-1754800-10.0g |
3-amino-3-[2-(dimethylamino)-1,3-thiazol-5-yl]cyclobutan-1-ol |
2229013-75-4 | 10g |
$7312.0 | 2023-06-03 | ||
| Enamine | EN300-1754800-1g |
3-amino-3-[2-(dimethylamino)-1,3-thiazol-5-yl]cyclobutan-1-ol |
2229013-75-4 | 1g |
$1701.0 | 2023-09-20 | ||
| Enamine | EN300-1754800-5g |
3-amino-3-[2-(dimethylamino)-1,3-thiazol-5-yl]cyclobutan-1-ol |
2229013-75-4 | 5g |
$4930.0 | 2023-09-20 |
3-amino-3-2-(dimethylamino)-1,3-thiazol-5-ylcyclobutan-1-ol Related Literature
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 3-amino-3-2-(dimethylamino)-1,3-thiazol-5-ylcyclobutan-1-ol
Introduction to 3-amino-3-2-(dimethylamino)-1,3-thiazol-5-ylcyclobutan-1-ol (CAS No: 2229013-75-4)
3-amino-3-2-(dimethylamino)-1,3-thiazol-5-ylcyclobutan-1-ol (CAS No: 2229013-75-4) is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic research. This compound belongs to the thiazole and cyclobutane families, featuring a unique arrangement of nitrogen and sulfur heterocycles that make it a promising candidate for further investigation in drug discovery and molecular biology applications.
The molecular framework of 3-amino-3-2-(dimethylamino)-1,3-thiazol-5-ylcyclobutan-1-ol incorporates multiple functional groups, including an amino group at the cyclobutane ring and a dimethylamino substituent on the thiazole ring. This combination of functionalities suggests potential interactions with biological targets such as enzymes and receptors, which are critical for developing novel therapeutic agents. The presence of both basic and acidic sites in the molecule also enhances its versatility in various chemical reactions and biological assays.
In recent years, there has been growing interest in heterocyclic compounds due to their wide range of biological activities. Thiazole derivatives, in particular, have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The cyclobutane moiety further modifies the electronic and steric properties of the molecule, potentially influencing its binding affinity and selectivity towards specific targets. This makes 3-amino-3-2-(dimethylamino)-1,3-thiazol-5-ylcyclobutan-1-ol an intriguing compound for medicinal chemists seeking to develop next-generation drugs.
One of the most compelling aspects of this compound is its potential role in modulating biological pathways associated with diseases such as cancer and neurodegeneration. The thiazole ring is known to exhibit inhibitory effects on various kinases and enzymes involved in cell proliferation and survival. Additionally, the cyclobutane ring can introduce conformational constraints that may enhance binding stability to protein targets. These features make 3-amino-3-2-(dimethylamino)-1,3-thiazol-5-ylcyclobutan-1-ol a valuable scaffold for structure-based drug design.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of small molecules with high accuracy. By leveraging molecular docking simulations, scientists can identify key interactions between 3-amino-3-2-(dimethylamino)-1,3-thiazol-5-ylcyclobutan-1-ol and potential biological targets. These studies have revealed that the compound can bind to enzymes such as tyrosine kinases and cyclin-dependent kinases (CDKs), which are overexpressed in many cancer cell lines. This finding underscores its potential as an anti-cancer agent.
The synthesis of 3-amino-3-(2-dimethylamino)-1,3-thiazolylcyclobutanecarboxylic acid, a related derivative, has been reported in several patents and scientific literature. The synthetic routes typically involve multi-step reactions starting from readily available precursors such as thiazole derivatives and cyclopropanecarboxylic acids. These methods highlight the feasibility of producing 2229013-75-4 on a laboratory scale, which is essential for conducting further pharmacological studies.
In addition to its pharmaceutical applications, 2229013-75-4 has shown promise in material science research. The unique structural features of this compound make it suitable for designing novel polymers and coordination complexes with enhanced mechanical or electronic properties. For instance, its ability to form stable coordination bonds with transition metals could lead to the development of new catalysts or luminescent materials.
The biodegradability and environmental impact of 3-amino-(2-dimethylamino)-1H-thiazole[5']carboxylic acid-cyclobutanol are also important considerations in its development as a pharmaceutical or industrial compound. Preliminary studies suggest that this derivative undergoes slow hydrolysis under physiological conditions, releasing non-toxic byproducts. This characteristic ensures that it is unlikely to accumulate in ecosystems if released unintentionally.
The future direction of research on CAS No: 2229013754 will likely focus on optimizing its pharmacokinetic properties through structural modifications. By fine-tuning the substituents on the thiazole and cyclobutane rings, researchers can enhance its solubility, bioavailability, and metabolic stability. Additionally, exploring its interactions with other biological targets may uncover new therapeutic applications beyond cancer treatment.
In conclusion, 22290137754 is a multifaceted compound with significant potential in pharmaceuticals and material science. Its unique structural features make it an attractive candidate for drug discovery efforts aimed at developing novel treatments for chronic diseases such as cancer and neurodegenerative disorders. As computational methods continue to improve our understanding of molecular interactions, 22290137754 will undoubtedly play a crucial role in advancing both academic research and industrial applications.
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